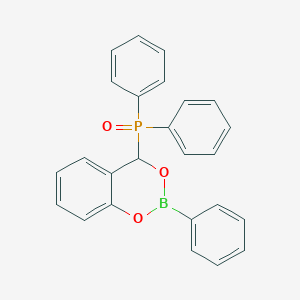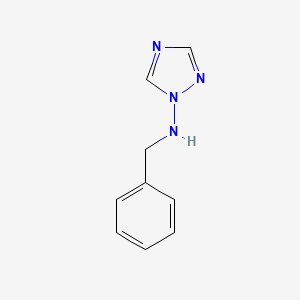![molecular formula C18H15N3O6 B14275255 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- CAS No. 173456-99-0](/img/structure/B14275255.png)
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the ethoxy and nitro groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the carboxamide group. The ethoxy and nitro groups are then added through nitration and etherification reactions, respectively. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzofuran core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Shares the benzofuran core but lacks the ethoxy and nitro groups.
2-Benzofurancarboxamide: Similar structure but without the additional functional groups.
Uniqueness
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
173456-99-0 |
|---|---|
Molekularformel |
C18H15N3O6 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
3-[(2-ethoxy-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O6/c1-2-26-13-8-7-10(21(24)25)9-12(13)18(23)20-15-11-5-3-4-6-14(11)27-16(15)17(19)22/h3-9H,2H2,1H3,(H2,19,22)(H,20,23) |
InChI-Schlüssel |
FEJBNDKKXQRLLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


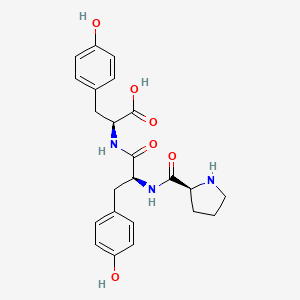
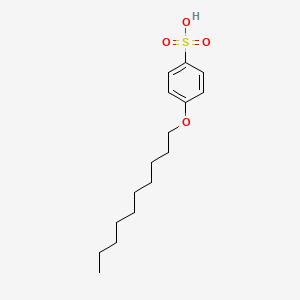
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)

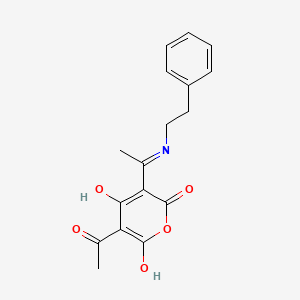
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
